3-(Trifluoromethylthio)Phenylacetonitrile
Description
3-(Trifluoromethylthio)Phenylacetonitrile (CAS 82174-09-2) is a fluorinated organic compound characterized by a phenylacetonitrile backbone substituted with a trifluoromethylthio (-SCF₃) group at the 3-position. This compound’s molecular formula is C₈H₆F₃NS, with a molecular weight of 211.20 g/mol (calculated). The trifluoromethylthio group imparts unique electronic and steric properties, enhancing lipophilicity and metabolic stability, making it valuable in agrochemical and pharmaceutical synthesis .
Properties
IUPAC Name |
2-[3-(trifluoromethylsulfanyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NS/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWIEADJQRWSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380705 | |
| Record name | 3-(Trifluoromethylthio)Phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82174-09-2 | |
| Record name | 3-[(Trifluoromethyl)thio]benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82174-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethylthio)Phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Trifluoromethylthio)Phenylacetonitrile can be synthesized through several methods. One common approach involves the reaction of 3-bromophenylacetonitrile with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethylthio)Phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
Scientific Research Applications
3-(Trifluoromethylthio)Phenylacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 3-(Trifluoromethylthio)Phenylacetonitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethylthio group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and reactivity.
Comparison with Similar Compounds
3-(Trifluoromethyl)Phenylacetonitrile (CAS 2338-76-3)
- Structure : Phenylacetonitrile with a -CF₃ group at the 3-position.
- Molecular Formula : C₉H₆F₃N | Molecular Weight : 185.15 g/mol .
- Key Differences :
- The absence of a sulfur atom in the -CF₃ group reduces electronegativity compared to -SCF₃.
- Applications : Widely used in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to its stability and bioactivity .
- Market Data : Valued at USD 150 million in 2024, with a projected CAGR of 6.5% (2026–2033) due to demand for fluorinated intermediates .
4-Methoxy-3-(Trifluoromethyl)Phenylacetonitrile (CAS 1000555-32-7)
- Structure : Incorporates a methoxy (-OCH₃) group at the 4-position alongside -CF₃.
- Molecular Formula: C₁₀H₈F₃NO | Molecular Weight: 215.17 g/mol .
- Key Differences :
3-Fluoro-5-(Pentafluorothio)Phenylacetonitrile (CAS 1240257-90-2)
3-(Trifluoromethyl)phenoxyacetonitrile (CAS 2145-31-5)
- Structure: Contains a phenoxy (-OPh) group instead of a thioether.
- Molecular Formula : C₈H₇FO₃ | Molecular Weight : 186.14 g/mol .
- Key Differences: The oxygen atom in the phenoxy group increases polarity, affecting solubility in aqueous systems. Applications: Utilized in liquid crystals and polymer additives .
Market and Industrial Relevance
Biological Activity
3-(Trifluoromethylthio)phenylacetonitrile (TFMPAN) is a chemical compound that has garnered attention due to its unique trifluoromethylthio group, which alters its electronic and steric properties. This article explores the biological activity of TFMPAN, including its chemical properties, mechanisms of action, and potential applications based on existing research.
- Molecular Formula: C10H8F3NS
- Molecular Weight: 199.17 g/mol
- Structure: The compound features a phenylacetonitrile backbone with a trifluoromethylthio substituent, contributing to its distinct reactivity and potential biological activity.
The biological activity of TFMPAN is primarily attributed to the trifluoromethylthio group, which can influence the compound's lipophilicity and electronic characteristics. These properties may enhance its interaction with biological targets such as enzymes and receptors. However, comprehensive studies outlining the precise mechanism of action in biological systems remain limited.
1. Pharmacological Potential
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced pharmacological properties. For instance, the incorporation of trifluoromethyl groups has been shown to increase potency in various biological assays. While specific studies on TFMPAN are sparse, compounds with similar structures have demonstrated significant activity against various targets:
| Compound | Target | Activity |
|---|---|---|
| Trifluoromethylphenyl derivatives | 5-HT uptake inhibition | Increased potency (6-fold) |
| CF3-containing drugs | Reverse transcriptase | Enhanced inhibition |
Applications in Research
TFMPAN's unique structure positions it as a valuable intermediate in synthetic chemistry and medicinal research:
- Synthesis of Complex Molecules: TFMPAN can serve as a building block for synthesizing more complex organic molecules, particularly in pharmaceutical chemistry where fluorinated compounds are often desirable due to their enhanced properties .
- Agrochemical Development: The compound's reactivity may also lend itself to applications in agrochemicals, where fluorinated derivatives are known to exhibit improved efficacy against pests and diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
